molecular formula C7H11N3O2 B1445824 2-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine CAS No. 1509286-40-1

2-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine

Cat. No.: B1445824
CAS No.: 1509286-40-1
M. Wt: 169.18 g/mol
InChI Key: JKOJBZGKKDYXOG-UHFFFAOYSA-N
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Description

2-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine is a heterocyclic compound that features a morpholine ring fused with a 1,3,4-oxadiazole ring. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of both morpholine and oxadiazole rings endows it with unique chemical and biological properties.

Mechanism of Action

Target of Action

Oxadiazoles, a class of compounds to which this molecule belongs, have been reported to exhibit a wide range of biological activities, including anticancer , antidiabetic , antiviral , anti-inflammatory , antibacterial , and antifungal properties. These activities suggest that the compound may interact with multiple targets within the cell.

Mode of Action

It is known that oxadiazoles can interact with various cellular targets, leading to changes in cellular function . The specific interactions and resulting changes would depend on the exact nature of the targets involved.

Biochemical Pathways

Given the broad range of biological activities associated with oxadiazoles , it is likely that this compound could affect multiple pathways, leading to a variety of downstream effects.

Result of Action

Given the broad range of biological activities associated with oxadiazoles , it is likely that this compound could have a variety of effects at the molecular and cellular levels.

Biochemical Analysis

Biochemical Properties

2-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The interaction with cytochrome P450 enzymes suggests that this compound may influence the metabolic pathways of other compounds, potentially altering their pharmacokinetics and pharmacodynamics.

Additionally, this compound has been found to interact with proteins involved in cellular signaling pathways. These interactions can modulate the activity of signaling proteins, thereby influencing various cellular processes. The nature of these interactions often involves binding to specific active sites on the enzymes or proteins, leading to either inhibition or activation of their functions .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, studies have shown that this compound can alter the expression of genes involved in cell proliferation and apoptosis, thereby affecting cell growth and survival .

Moreover, this compound has been reported to impact cellular metabolism by interacting with metabolic enzymes. This interaction can lead to changes in the levels of metabolites and the overall metabolic flux within the cell. The compound’s influence on cell signaling pathways, such as the MAPK and PI3K/Akt pathways, further underscores its potential as a modulator of cellular functions .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The binding interactions often involve the formation of hydrogen bonds and hydrophobic interactions with specific amino acid residues in the target proteins .

This compound has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access. This inhibition can lead to a decrease in the enzymatic activity and subsequent downstream effects on cellular processes. Additionally, the compound can activate other enzymes by inducing conformational changes that enhance their catalytic activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods .

The long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies. These studies indicate that prolonged exposure to the compound can lead to cumulative effects on cell signaling pathways, gene expression, and metabolic processes. The temporal changes in these effects highlight the importance of considering the duration of exposure when evaluating the compound’s biochemical properties .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have demonstrated that low doses of the compound can have beneficial effects on cellular function, such as enhancing cell proliferation and survival . Higher doses have been associated with toxic or adverse effects, including cell death and tissue damage .

Threshold effects have also been observed, where a specific dosage range elicits a maximal response, beyond which the effects plateau or become detrimental. These findings underscore the importance of optimizing the dosage of this compound to achieve the desired therapeutic outcomes while minimizing potential toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with metabolic enzymes. The compound has been shown to undergo biotransformation by cytochrome P450 enzymes, resulting in the formation of various metabolites . These metabolites can further participate in metabolic reactions, influencing the overall metabolic flux within the cell .

The interaction of this compound with cofactors such as NADH and FAD is also noteworthy, as these interactions can modulate the redox state of the cell and impact energy metabolism. The compound’s involvement in metabolic pathways highlights its potential as a modulator of cellular metabolism and its relevance in biochemical research .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Studies have shown that the compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters . These transporters facilitate the uptake and efflux of the compound, thereby regulating its intracellular concentration .

Additionally, this compound can bind to plasma proteins, which influences its distribution within tissues. The binding to proteins such as albumin can affect the compound’s bioavailability and its ability to reach target sites within the body . The transport and distribution mechanisms of this compound are crucial for understanding its pharmacokinetics and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is an important factor that influences its activity and function. Studies have shown that the compound can localize to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum . This localization is often mediated by targeting signals or post-translational modifications that direct the compound to specific organelles .

The activity of this compound within these compartments can have significant implications for cellular function. For example, its presence in the nucleus can influence gene expression, while its localization to the mitochondria can impact cellular energy metabolism . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine typically involves the cyclization of appropriate precursors. One common method is the reaction of a hydrazide with an acyl chloride to form an intermediate, which then undergoes cyclization to yield the oxadiazole ring. The morpholine ring can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and specific reagents can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxadiazole ring or the morpholine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups into the molecule.

Scientific Research Applications

2-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Medicine: Due to its pharmacological properties, it is investigated for use in drug development, particularly for its potential to act as a bioisostere for carboxylic acids and amides.

    Industry: The compound is used in the development of new materials with specific properties, such as high thermal stability and resistance to degradation.

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Oxadiazole derivatives: These compounds share the oxadiazole ring and exhibit similar biological activities.

    Morpholine derivatives: Compounds with the morpholine ring also show comparable pharmacological properties.

Uniqueness

What sets 2-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine apart is the combination of the oxadiazole and morpholine rings in a single molecule. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-(5-methyl-1,3,4-oxadiazol-2-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c1-5-9-10-7(12-5)6-4-8-2-3-11-6/h6,8H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKOJBZGKKDYXOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C2CNCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1509286-40-1
Record name 2-(5-methyl-1,3,4-oxadiazol-2-yl)morpholine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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